molecular formula C13H19ClN4O B12216177 1-(6-chloropyridazin-3-yl)-N-propylpiperidine-3-carboxamide

1-(6-chloropyridazin-3-yl)-N-propylpiperidine-3-carboxamide

Cat. No.: B12216177
M. Wt: 282.77 g/mol
InChI Key: LTRUNPAFKFFEHO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloro-pyridazin-3-yl)-piperidine-3-carboxylic acid propylamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone or a 1,4-dihydroxy compound.

    Chlorination: The pyridazine ring is then chlorinated at the 6-position using reagents such as thionyl chloride or phosphorus pentachloride.

    Piperidine Introduction: The chlorinated pyridazine is reacted with piperidine to introduce the piperidine moiety.

    Carboxylation: The piperidine derivative is then carboxylated to form the carboxylic acid.

    Amidation: Finally, the carboxylic acid is reacted with propylamine to form the propylamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-pyridazin-3-yl)-piperidine-3-carboxylic acid propylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridazine derivatives.

Scientific Research Applications

1-(6-Chloro-pyridazin-3-yl)-piperidine-3-carboxylic acid propylamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Research: It is used as a tool compound to study the biological pathways and mechanisms involving pyridazine derivatives.

    Industrial Applications: The compound may be used in the development of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-pyridazin-3-yl)-piperidine-3-carboxylic acid propylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Chloro-pyridazin-3-yl)-piperidin-4-yl-methyl-carbamic acid tert-butyl ester
  • 1-(6-Chloro-pyridazin-3-yl)-piperidin-4-ol
  • 1-(6-Chloro-pyridazin-3-yl)-piperidine-4-carboxylic acid

Uniqueness

1-(6-Chloro-pyridazin-3-yl)-piperidine-3-carboxylic acid propylamide is unique due to its specific substitution pattern and the presence of the propylamide group. This structural feature may confer distinct biological activity or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C13H19ClN4O

Molecular Weight

282.77 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-propylpiperidine-3-carboxamide

InChI

InChI=1S/C13H19ClN4O/c1-2-7-15-13(19)10-4-3-8-18(9-10)12-6-5-11(14)16-17-12/h5-6,10H,2-4,7-9H2,1H3,(H,15,19)

InChI Key

LTRUNPAFKFFEHO-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1CCCN(C1)C2=NN=C(C=C2)Cl

Origin of Product

United States

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